![molecular formula C8H5F2NO2S B2380493 [(2,6-Difluorophenyl)sulfonyl]acetonitrile CAS No. 1326942-29-3](/img/structure/B2380493.png)
[(2,6-Difluorophenyl)sulfonyl]acetonitrile
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Description
“[(2,6-Difluorophenyl)sulfonyl]acetonitrile” is a chemical compound with the molecular formula C8H5F2NO2S . It is used in various research and development applications.
Molecular Structure Analysis
The molecular structure of “[(2,6-Difluorophenyl)sulfonyl]acetonitrile” consists of a sulfonyl group attached to an acetonitrile group, with a 2,6-difluorophenyl group also attached to the sulfonyl group .Scientific Research Applications
- Background : Acetonitrile is commonly used as an organic solvent and an important intermediate in organic synthesis .
- Application : [(2,6-DFPS)CN] serves as a versatile synthon in various reactions. Its enrichment, low cost, and excellent solvent properties make it widely applicable in organic synthesis .
- Mechanistic Insights : The methyl proton of acetonitrile can be deprotonated to form nucleophiles, and the nitrogen with lone pair electrons also acts as a nucleophile. Cleavage of the H-CH₂CN bond generates •CN radicals, allowing for diverse transformations .
- Application : [(2,6-DFPS)CN] plays a role in electrochemical synthesis, affording nitrogen-containing compounds or nitrile-containing compounds .
- Scope : Research in this area has expanded significantly in the past five years, exploring both conventional and electrochemical methods .
- Research Progress : Recent studies have investigated its use in cyanomethylation, tetrasubstituted olefins, and heterocyclic compounds .
- Study : Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. One compound demonstrated potent effects against prostate cancer .
Organic Synthesis and Cyanomethylation
Electrochemical Conversions
Catalyzed Carbon-Heteroatom Bond Formation
Antitumor and Cytotoxic Activity
properties
IUPAC Name |
2-(2,6-difluorophenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2S/c9-6-2-1-3-7(10)8(6)14(12,13)5-4-11/h1-3H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXYICGBZUXKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)CC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Difluorophenyl)sulfonyl]acetonitrile |
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